molecular formula C6H4N4OS B12660994 1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- CAS No. 345631-79-0

1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl-

Cat. No.: B12660994
CAS No.: 345631-79-0
M. Wt: 180.19 g/mol
InChI Key: RMIPQHUGPXYCNJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-pyrazinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxadiazole derivatives

Scientific Research Applications

1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-5(2H)-thione, 3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the oxadiazole ring.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-: Similar structure but with a phenyl group instead of a pyrazinyl group.

    1,2,4-Oxadiazole-5(2H)-thione, 3-methyl-: Contains a methyl group instead of a pyrazinyl group.

    1,2,4-Oxadiazole-5(2H)-thione, 3-ethyl-: Contains an ethyl group instead of a pyrazinyl group.

Uniqueness

1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties

Properties

CAS No.

345631-79-0

Molecular Formula

C6H4N4OS

Molecular Weight

180.19 g/mol

IUPAC Name

3-pyrazin-2-yl-2H-1,2,4-oxadiazole-5-thione

InChI

InChI=1S/C6H4N4OS/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,12)

InChI Key

RMIPQHUGPXYCNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=S)ON2

Origin of Product

United States

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